ALD Window & Carbon Elimination vs. Metal Alkyls
In a plasma-enhanced ALD process using O₂ plasma as co-reactant, Ga(TMHD)₃ delivered a constant growth rate of 0.1 Å·cycle⁻¹ across a wide substrate temperature range of 100–400 °C [1]. X-ray photoelectron spectroscopy (XPS) confirmed stoichiometric Ga₂O₃ films with no detectable carbon contamination [1]. In contrast, ALD processes employing trimethylgallium (TMGa) typically operate below 200 °C to avoid premature decomposition and are frequently reported to incorporate residual carbon, necessitating higher plasma power or post-deposition annealing [2]. This directly affects film purity and electrical properties.
| Evidence Dimension | ALD temperature window and carbon incorporation |
|---|---|
| Target Compound Data | Constant growth rate 0.1 Å·cycle⁻¹ from 100 °C to 400 °C; no detectable carbon by XPS |
| Comparator Or Baseline | Trimethylgallium (TMGa): typical window <200 °C; residual carbon documented in literature |
| Quantified Difference | Target provides ≥200 °C wider ALD window; carbon levels below XPS detection limit vs. detectable residual carbon for comparator |
| Conditions | PEALD on SiO₂/Si substrates with O₂ plasma; XPS analysis |
Why This Matters
A 200 °C wider ALD window expands process design flexibility and reduces carbon contamination risk, which is critical for electronic and optoelectronic device reliability.
- [1] Ramachandran, R. K. et al. Plasma enhanced atomic layer deposition of Ga₂O₃ thin films. J. Mater. Chem. A 2014, 2, 19232–19238. View Source
- [2] Yang, Y. et al. Compact Ga₂O₃ Thin Films Deposited by Plasma Enhanced Atomic Layer Deposition at Low Temperature. 2022. (TMGa-based PEALD, growth rate and temperature window data). View Source
